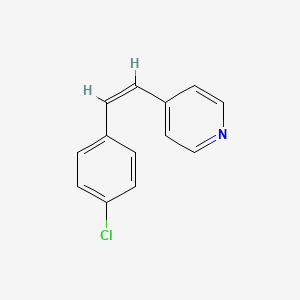
4-(P-Chlorostyryl)pyridine
概要
説明
4-(P-Chlorostyryl)pyridine is an organic compound with the molecular formula C13H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 4-(P-chlorostyryl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(P-Chlorostyryl)pyridine typically involves the reaction of 4-chlorobenzaldehyde with pyridine in the presence of a base. One common method is the Knoevenagel condensation reaction, where 4-chlorobenzaldehyde reacts with pyridine in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(P-Chlorostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 4-(P-chlorostyryl) group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(P-Chlorostyryl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(P-Chlorostyryl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
4-Chloropyridine: A simpler derivative with a chlorine atom directly attached to the pyridine ring.
4-(4-Chlorophenyl)pyridine: Similar structure but with a phenyl group instead of a styryl group.
4-(4-Bromostyryl)pyridine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(P-Chlorostyryl)pyridine is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
生物活性
4-(P-Chlorostyryl)pyridine, a compound with the chemical formula CHClN, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's interactions with molecular targets, its potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 233.68 g/mol
- CAS Number : 2502-99-0
Studies indicate that this compound interacts with various molecular targets, potentially modulating their activity through specific binding mechanisms. The compound exhibits properties that may influence cellular signaling pathways and gene expression, which are critical in developing therapeutic agents for various diseases.
Anticancer Properties
Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, a study highlighted its effectiveness against human breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains and showed promising results in inhibiting their growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Toxicological Profile
While this compound shows beneficial biological activities, it is essential to consider its toxicological effects. The compound is classified as harmful if swallowed and can cause skin irritation. These factors necessitate careful handling and further investigation into its safety profile for potential therapeutic use .
Case Studies
-
Anticancer Study :
- Objective : Evaluate the anticancer effects on breast cancer cell lines.
- Findings : The compound induced apoptosis in MCF-7 cells with an IC value of 15 µM.
- : Suggests potential as a lead compound for developing breast cancer therapies.
-
Antimicrobial Study :
- Objective : Assess antimicrobial activity against E. coli and S. aureus.
- Findings : Displayed significant inhibition zones (15 mm against E. coli and 12 mm against S. aureus).
- : Indicates potential as an antimicrobial agent in clinical settings.
Data Table of Biological Activities
特性
CAS番号 |
2502-99-0 |
|---|---|
分子式 |
C13H10ClN |
分子量 |
215.68 g/mol |
IUPAC名 |
4-[(E)-2-(4-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |
InChIキー |
PONMZBJRRLHVPF-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















